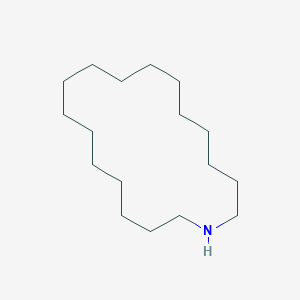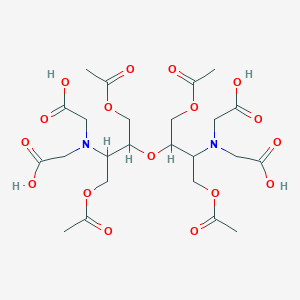
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to bind metal ions, particularly calcium and magnesium. This compound is essential in biochemical research, molecular biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid involves multiple steps. The primary method includes the reaction of ethylene glycol bis(2-aminoethyl ether) with acetic anhydride in the presence of a catalyst. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly calcium and magnesium.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its constituent acids and alcohols
Common Reagents and Conditions
Chelation: Common reagents include calcium chloride and magnesium sulfate. The reaction typically occurs at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are required, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed
Chelation: The major products are stable metal complexes.
Hydrolysis: The major products include acetic acid, ethylene glycol, and aminoethyl ether derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is used as a chelating agent to study metal ion interactions and to prepare metal ion buffers .
Biology
In biological research, it is used to control calcium ion concentrations in cell cultures and to study calcium-dependent processes such as muscle contraction and neurotransmitter release .
Medicine
In medicine, this compound is used in diagnostic assays and as a component in certain pharmaceutical formulations to enhance stability and efficacy .
Industry
Industrially, it is used in water treatment processes to remove metal ions and in the production of high-purity chemicals .
Wirkmechanismus
The primary mechanism of action of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is its ability to chelate metal ions. It binds to metal ions through its multiple carboxylate and ether groups, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications where metal ion control is necessary .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is unique due to its specific structure that provides enhanced chelation properties, particularly for calcium and magnesium ions. Its acetoxymethyl groups offer additional stability and solubility compared to other chelating agents .
Eigenschaften
Molekularformel |
C24H36N2O17 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
2-[carboxymethyl-[1,4-diacetyloxy-3-[1,4-diacetyloxy-3-[bis(carboxymethyl)amino]butan-2-yl]oxybutan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C24H36N2O17/c1-13(27)39-9-17(25(5-21(31)32)6-22(33)34)19(11-41-15(3)29)43-20(12-42-16(4)30)18(10-40-14(2)28)26(7-23(35)36)8-24(37)38/h17-20H,5-12H2,1-4H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI-Schlüssel |
HGKUHLMRFLRLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(COC(=O)C)OC(COC(=O)C)C(COC(=O)C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


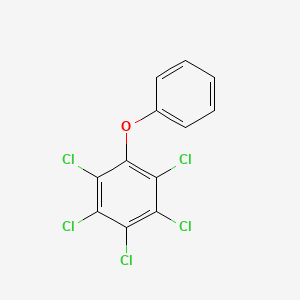
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

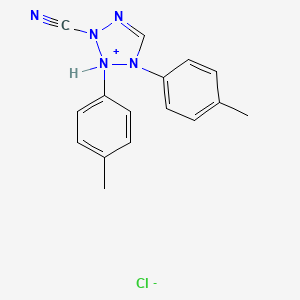
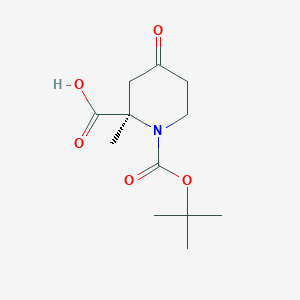
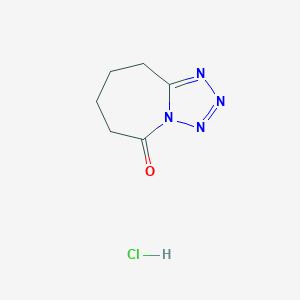
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
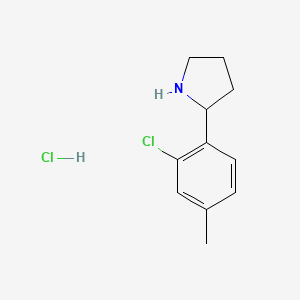
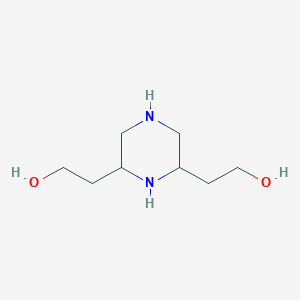
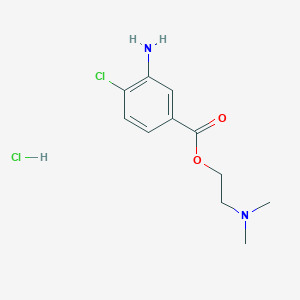
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
